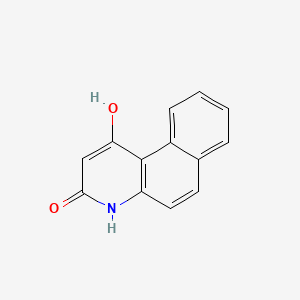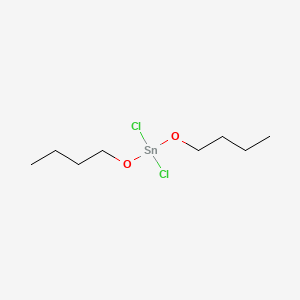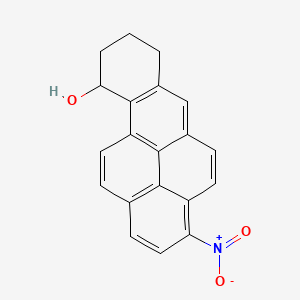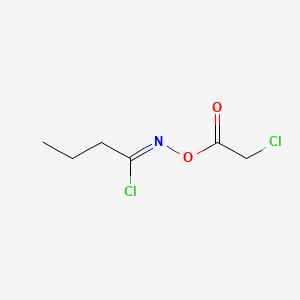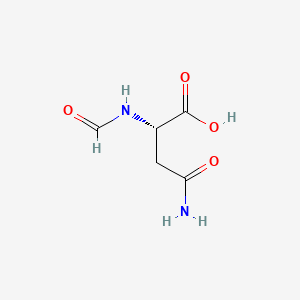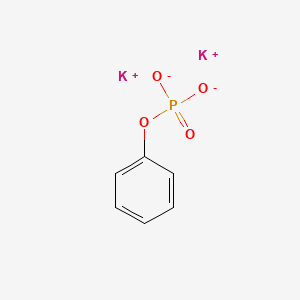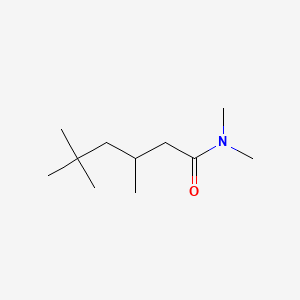
N,N,3,5,5-Pentamethylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3,5,5-Pentamethylhexanamide: is an organic compound with the molecular formula C11H23NO. It is a tertiary amide, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is known for its unique structural features, which include multiple methyl groups attached to the hexanamide backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,5,5-Pentamethylhexanamide typically involves the reaction of 3,5,5-trimethylhexanoic acid with an amine under dehydrating conditions. Common reagents used in this process include thionyl chloride or oxalyl chloride to activate the carboxylic acid, followed by the addition of the amine to form the amide bond .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the amide formation .
Analyse Des Réactions Chimiques
Types of Reactions: N,N,3,5,5-Pentamethylhexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
N,N,3,5,5-Pentamethylhexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of N,N,3,5,5-Pentamethylhexanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The multiple methyl groups may also affect the compound’s hydrophobic interactions, enhancing its binding affinity to certain proteins or membranes .
Comparaison Avec Des Composés Similaires
- N,N-Dimethylhexanamide
- N,N-Diethylhexanamide
- N,N-Dipropylhexanamide
Comparison: N,N,3,5,5-Pentamethylhexanamide is unique due to its multiple methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions compared to other amides with fewer or different alkyl groups .
Propriétés
Numéro CAS |
80480-32-6 |
|---|---|
Formule moléculaire |
C11H23NO |
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
N,N,3,5,5-pentamethylhexanamide |
InChI |
InChI=1S/C11H23NO/c1-9(8-11(2,3)4)7-10(13)12(5)6/h9H,7-8H2,1-6H3 |
Clé InChI |
DPBOCZZMRUVIDT-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)N(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



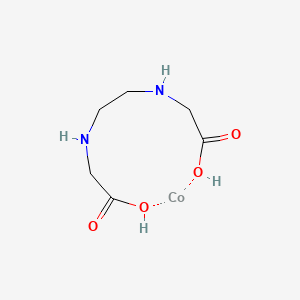
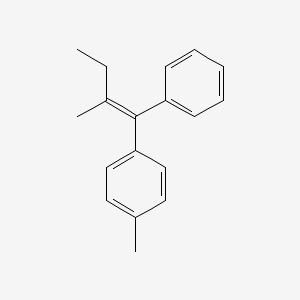
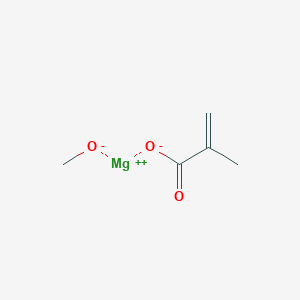
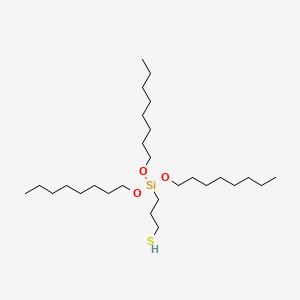

![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
